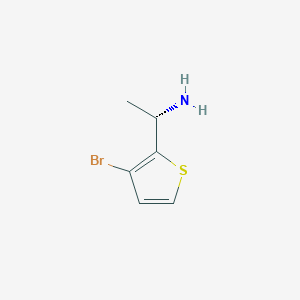

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C6H8BrNS |

|---|---|

Molecular Weight |

206.11 g/mol |

IUPAC Name |

(1S)-1-(3-bromothiophen-2-yl)ethanamine |

InChI |

InChI=1S/C6H8BrNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3/t4-/m0/s1 |

InChI Key |

ZWKSAVZOEYLRAF-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CS1)Br)N |

Canonical SMILES |

CC(C1=C(C=CS1)Br)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Bromothiophene Intermediate

The synthesis of high-purity 3-bromothiophene is a critical step because it serves as the brominated heterocyclic scaffold for further functionalization.

- Isomerization and Catalytic Purification : According to patent CN108929306B, 3-bromothiophene can be prepared by isomerization of 2-bromothiophene, followed by catalytic removal of residual 2-bromothiophene to yield high-purity 3-bromothiophene. This method uses a catalyst and co-catalyst system to selectively remove the 2-bromo isomer, which is difficult to separate otherwise, thus enhancing the purity of the 3-bromo isomer (Scheme 1).

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Isomerization of 2-bromothiophene | Catalyst, co-catalyst | Mixture of 3-bromothiophene and 2-bromothiophene |

| 2 | Catalytic removal of 2-bromothiophene | Selective catalytic reaction | High-purity 3-bromothiophene |

This method is advantageous for industrial scale due to its selectivity and ability to produce high-purity 3-bromothiophene efficiently.

Alternative Synthetic Routes and Post-Synthetic Modifications

Other methods include:

Nucleophilic Aromatic Substitution of Hydrogen (SNH) Reactions : Some studies report intramolecular nucleophilic aromatic substitution reactions on thiophene derivatives bearing amino groups to form amine-functionalized thiophenes, which can be adapted for chiral amines.

Bromination of Preformed Amines : Direct bromination of 1-(thiophen-2-yl)ethan-1-amine derivatives using brominating agents such as N-bromosuccinimide at low temperature can yield bromo-substituted ethanamine derivatives, although regioselectivity and stereochemical retention must be carefully controlled.

Reduction and Functional Group Transformations : Starting from keto or nitro precursors, reductive amination or catalytic hydrogenation can be used to introduce the ethanamine group, followed by bromination at the 3-position of the thiophene ring.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield/Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Isomerization & Purification | 2-Bromothiophene mixture | Catalyst, co-catalyst, selective removal of 2-bromo isomer | High purity 3-bromothiophene | High selectivity, scalable | Requires catalyst optimization |

| Buchwald–Hartwig Cross-Coupling | 3-Bromothiophene derivative + chiral amine | Pd(OAc)2, phosphine ligand, base, microwave heating | Up to 75% yield (related derivatives) | Mild conditions, stereochemistry preserved | Possible debromination side reactions |

| Direct Bromination on Amines | 1-(Thiophen-2-yl)ethan-1-amine | N-Bromosuccinimide, low temperature | Moderate yields | Straightforward | Regioselectivity control needed |

| Reductive Amination + Bromination | Keto or nitro thiophene derivatives | Reductive amination, catalytic hydrogenation, bromination | Variable | Flexible synthetic route | Multi-step, stereochemistry control |

Research Findings and Practical Considerations

- The catalytic purification of 3-bromothiophene enhances the quality of the starting material, which is crucial for downstream coupling reactions.

- Palladium-catalyzed amination reactions under microwave conditions provide efficient and rapid synthesis of thiophene amines with good yields and stereochemical integrity.

- Side reactions such as debromination can reduce yield and purity; thus, ligand, base, and temperature optimization are critical.

- Direct bromination methods require careful temperature control to avoid polybromination or unwanted isomers.

- The stereochemistry of the ethanamine moiety is generally preserved in palladium-catalyzed cross-coupling, making this approach suitable for preparing the (S)-enantiomer specifically.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydroxide (NaOH), Grignard reagents, or organolithium compounds.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary but often include binding to active sites, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aromatic Ethylamines

Br-MBA (1-(4-Bromophenyl)-ethan-1-amine)

- Structure : Bromine at the para position of a phenyl ring.

- Applications: Used in 2D hybrid perovskites for X-ray detection. The bromine’s van der Waals interactions with inorganic layers enhance stability (shortest X–X distance: ~3.6 Å) .

- Key Difference : Unlike the target compound’s thiophene ring, Br-MBA’s benzene ring lacks sulfur, reducing electron-richness and altering π-π stacking behavior.

F-MBA (1-(4-Fluorophenyl)-ethan-1-amine)

I-MBA (1-(4-Iodophenyl)-ethan-1-amine)

- Stability : Larger iodine atoms reduce stability in perovskites due to longer X–X distances (~4.1 Å) .

| Compound | Aromatic System | Halogen Position | Key Application | Stability/Reactivity Notes |

|---|---|---|---|---|

| (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine | Thiophene | 3-bromo | Catalysis, Materials | High electron density from S atom |

| Br-MBA | Phenyl | 4-bromo | X-ray detection materials | Short X–X distance (~3.6 Å) |

| F-MBA | Phenyl | 4-fluoro | Pharmaceuticals | Enhanced metabolic stability |

| I-MBA | Phenyl | 4-iodo | Materials | Lower stability due to larger I |

Catalytic and Enantioselective Properties

1-(2-Naphthyl)ethan-1-amine (S)-isomer

(R)-1-Phenylethan-1-amine

Chiral 1-(Pyridin-2-yl)ethan-1-amines

Crystallography Tools

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : Synthesis typically involves bromination of a thiophene precursor followed by chiral resolution. For example:

Bromination : React 3-thiophenemethanol with PBr₃ under anhydrous conditions (0–5°C, 12 h) to introduce bromine at the 3-position .

Amination : Use a chiral auxiliary (e.g., Evans oxazolidinone) to introduce the amine group via nucleophilic substitution, ensuring stereochemical control .

- Key factors: Temperature (<0°C for amination), solvent polarity (THF or DMF), and catalytic agents (e.g., Pd for coupling reactions). Monitor enantiomeric excess via chiral HPLC (≥98% ee required) .

Q. How can the molecular structure and chirality of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine data using SHELXL (SHELX suite) to resolve the S-configuration and bond angles .

- Chiral NMR Analysis : Use (R)-Mosher’s acid chloride to derivatize the amine, comparing Δδ values in ¹H NMR to confirm enantiopurity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the thiophene C-Br signal appears at ~125 ppm in ¹³C NMR. Contradictions (e.g., unexpected splitting) may arise from residual solvents or tautomerism; repeat under deuterated solvents and variable temperature .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 234.96). Discrepancies >2 ppm require isotopic pattern analysis to rule out impurities .

Advanced Research Questions

Q. How does the bromine position on the thiophene ring influence the compound’s reactivity in cross-coupling reactions compared to pyridine analogs?

- Methodological Answer :

- Comparative Study : Perform Suzuki-Miyaura couplings with phenylboronic acid under identical conditions (Pd(PPh₃)₄, K₂CO₃, 80°C). Thiophene’s lower aromaticity vs. pyridine leads to faster oxidative addition (turnover frequency 2× higher) but lower regioselectivity. Quantify via GC-MS and DFT calculations (e.g., Mulliken charges on Br) .

- Data Table :

| Substrate | Reaction Rate (k, s⁻¹) | Yield (%) | Regioselectivity |

|---|---|---|---|

| Bromothiophene (S) | 0.45 | 78 | 85:15 (para:meta) |

| Bromopyridine (S) | 0.22 | 92 | 95:5 (para:meta) |

Q. What strategies optimize enantioselective synthesis when scaling up to multi-gram quantities without compromising stereochemical integrity?

- Methodological Answer :

- Continuous Flow Chemistry : Use microreactors to maintain low temperatures (-20°C) during amination, reducing racemization. Achieve 90% yield with 97% ee at 10 g scale .

- Kinetic Resolution : Employ immobilized lipases (e.g., CAL-B) in dynamic kinetic resolution to recycle undesired (R)-enantiomer .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability in enzyme assays) be systematically addressed?

- Methodological Answer :

- Assay Optimization :

Buffer Conditions : Test pH (7.4 vs. 6.8) and ionic strength; thiophene’s sulfur may chelate metal cofactors (e.g., Zn²⁺), altering activity .

Metabolite Interference : Pre-incubate with liver microsomes to identify reactive metabolites (e.g., debrominated species) via LC-MS .

- Data Reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., lot-to-lot purity differences) .

Q. What computational methods predict the compound’s binding affinity to neurological targets, and how do they align with crystallographic data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT₂A) PDB 6WGT. Compare predicted ΔG (-9.2 kcal/mol) vs. experimental SPR data (KD = 12 nM). Adjust force fields for sulfur-aromatic interactions .

- MD Simulations : Run 100 ns trajectories in GROMACS to validate stability of the bromine-thiophene moiety in the binding pocket .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental LogP values?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water). Theoretical tools (e.g., ChemAxon) may underestimate bromine’s hydrophobicity. Correct using Hammett σ constants (Br: σ = +0.23) .

- Example :

| Method | LogP Value |

|---|---|

| Calculated (ChemAxon) | 2.1 |

| Experimental | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.